molecular formula C7H4BrF3 B131506 2,4,5-Trifluorobenzyl bromide CAS No. 157911-56-3

2,4,5-Trifluorobenzyl bromide

Cat. No. B131506
CAS RN: 157911-56-3
M. Wt: 225.01 g/mol
InChI Key: GAUXEYCSWSMMFZ-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzyl bromide is an important intermediate in the synthesis of Ensitrelvir (S-217622), an oral drug developed by Japan’s Shionogi Pharmaceutical Company to treat COVID-19 . It is also a key intermediate in the synthesis of Sitagliptin, a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor developed by Merck for the treatment of non-insulin-dependent (Type II) diabetes .


Synthesis Analysis

The synthesis of 2,4,5-Trifluorobenzyl bromide involves several steps . One method involves carrying out an esterification reaction on 2,4,5-trifluorobenzyl chloride and carboxylate to prepare 2,4,5-trifluorobenzyl ester, which is then hydrolyzed to prepare 2,4,5-trifluorobenzyl alcohol. The alcohol is then brominated to prepare the target product .


Molecular Structure Analysis

The molecular formula of 2,4,5-Trifluorobenzyl bromide is C7H4BrF3. It has an average mass of 225.006 Da and a monoisotopic mass of 223.944839 Da .


Chemical Reactions Analysis

2,4,5-Trifluorobenzyl bromide is a derivative of hydrocarbons and is primarily used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzyl bromide is a white low melting solid . It has a density of 1.7±0.1 g/cm3, a boiling point of 188.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Environmental Chemistry

Mechanism of Action

Target of Action

2,4,5-Trifluorobenzyl bromide is primarily used as an intermediate in the synthesis of pharmaceutical compounds

Mode of Action

As a chemical intermediate, 2,4,5-Trifluorobenzyl bromide participates in various chemical reactions during the synthesis of pharmaceutical compounds. Its mode of action is largely dependent on the specific synthesis process and the final compound being synthesized .

Biochemical Pathways

The biochemical pathways affected by 2,4,5-Trifluorobenzyl bromide are determined by the final pharmaceutical compound that it helps synthesize. For instance, it is an important intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes . In this context, the compound indirectly affects the biochemical pathways related to glucose regulation.

Pharmacokinetics

The pharmacokinetic profile of the final pharmaceutical compound, such as Sitagliptin, would be more relevant .

Result of Action

The molecular and cellular effects of 2,4,5-Trifluorobenzyl bromide are not directly observed as it is used as a chemical intermediate. The effects are seen in the final pharmaceutical compound. For example, in the case of Sitagliptin, the inhibition of DPP-IV leads to increased levels of incretin hormones, improved regulation of glucose homeostasis, and thus, better management of type 2 diabetes .

Action Environment

The action of 2,4,5-Trifluorobenzyl bromide is influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other reactants . These factors can affect the yield and purity of the final product. In terms of stability, it should be stored under an inert atmosphere at room temperature .

Safety and Hazards

2,4,5-Trifluorobenzyl bromide can cause severe skin burns and eye damage. It is also a combustible material. Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Given its role as an important intermediate in the synthesis of various pharmaceuticals, 2,4,5-Trifluorobenzyl bromide is likely to continue to be a valuable compound in drug development .

properties

IUPAC Name

1-(bromomethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUXEYCSWSMMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380355
Record name 2,4,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzyl bromide

CAS RN

157911-56-3
Record name 2,4,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorobenzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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